

# 2-Morpholin-4-ylpropanoic acid CAS number and molecular structure.

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## Compound of Interest

Compound Name: 2-Morpholin-4-ylpropanoic acid

Cat. No.: B3022110

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An In-depth Technical Guide to **2-Morpholin-4-ylpropanoic Acid** for Advanced Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with **2-Morpholin-4-ylpropanoic acid**. It moves beyond basic data to provide actionable insights into its chemical properties, synthesis, applications, and safe handling, grounded in established scientific principles.

## Section 1: Core Molecular Identity and Physicochemical Characteristics

**2-Morpholin-4-ylpropanoic acid** is a carboxylic acid derivative featuring a morpholine ring, a structural motif frequently employed in medicinal chemistry to enhance pharmacokinetic properties such as solubility and metabolic stability. The compound is most commonly available and studied as its hydrochloride salt, which improves handling and stability.

### Chemical Identifiers

It is critical to distinguish between the free acid and its hydrochloride salt, as they are often referenced interchangeably but possess distinct CAS numbers and properties.

Identifier	2-Morpholin-4-ylpropanoic acid	(2S)-2-Morpholin-4-ylpropanoic acid hydrochloride
CAS Number	89895-81-8[1]	237427-96-2[2][3]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub>	C <sub>7</sub> H <sub>14</sub> ClNO <sub>3</sub> [2]
Molecular Weight	159.18 g/mol [1]	195.64 g/mol [2]
IUPAC Name	2-morpholin-4-ylpropanoic acid	(2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[2]
Common Synonyms	(S)-2-Morpholinopropanoic Acid	(S)-2-Morpholin-4-yl-propionic acid hydrochloride[2][4]

## Molecular Structure

The structure consists of a propanoic acid backbone where the nitrogen atom of a morpholine ring is attached to the alpha-carbon (C2).

Caption: 2D structure of **2-Morpholin-4-ylpropanoic acid**.

## Computed Physicochemical Properties

The following table summarizes key computed properties that are predictive of the molecule's behavior in biological and chemical systems. These properties are essential for computational modeling in drug discovery.

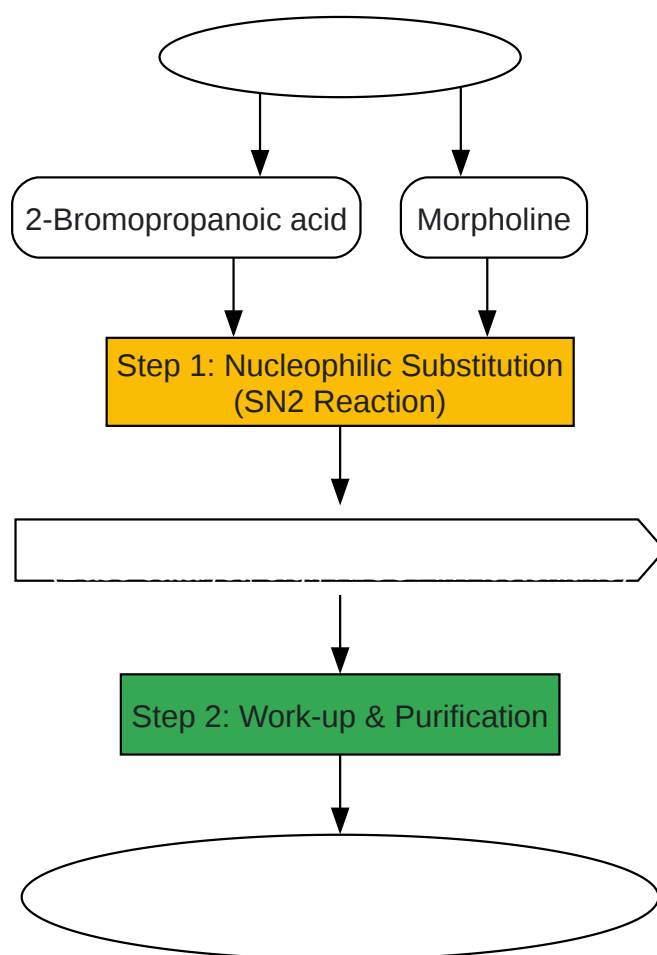
Property	Value (for Hydrochloride Salt)	Source
Molecular Weight	195.64 g/mol	PubChem[2]
XLogP3	-2.0	PubChem[5]
Hydrogen Bond Donor Count	2	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	2	PubChem[2]
Exact Mass	195.0662210 Da	PubChem[2]
Topological Polar Surface Area	49.8 Å <sup>2</sup>	PubChem[2]

## Section 2: Synthesis and Spectroscopic Characterization

While specific, peer-reviewed synthesis protocols for **2-Morpholin-4-ylpropanoic acid** are not widely published, its structure suggests a straightforward synthetic strategy based on established organic chemistry reactions.

### Plausible Synthetic Pathway: Nucleophilic Substitution

A logical and common approach to synthesizing this molecule is through the nucleophilic substitution of a suitable 2-halopropanoic acid derivative with morpholine.



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Caption: Conceptual workflow for the synthesis of **2-Morpholin-4-ylpropanoic acid**.

Causality Behind Experimental Choices:

- Reactants: 2-Bromopropanoic acid is chosen as the electrophile due to the good leaving group nature of the bromide ion. Morpholine acts as the nucleophile.
- Solvent & Base: A polar aprotic solvent like acetonitrile (ACN) is ideal for  $S_N2$  reactions. A non-nucleophilic base, such as potassium carbonate, is required to neutralize the hydrobromic acid byproduct, driving the reaction to completion without competing with the morpholine nucleophile.
- Purification: The product, being an amino acid, is zwitterionic and polar. Purification would likely involve crystallization or column chromatography on a polar stationary phase like silica.

gel.

## Expected Spectroscopic Profile

Spectroscopic analysis is essential for structural verification.<sup>[6]</sup> While a specific public spectrum for this exact compound is not readily available, its expected spectral features can be reliably predicted based on its functional groups.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton environment.<sup>[7][8]</sup>

- **-COOH Proton:** A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D<sub>2</sub>O.
- **Morpholine Protons (-O-CH<sub>2</sub>- and -N-CH<sub>2</sub>-):** Two multiplets, likely between 2.5 and 4.0 ppm. The protons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen.
- **Propanoic Acid Backbone (-CH- and -CH<sub>3</sub>):** A quartet for the methine (-CH) proton and a doublet for the methyl (-CH<sub>3</sub>) protons, demonstrating spin-spin coupling.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton.

- **Carbonyl Carbon (-C=O):** A signal in the highly deshielded region, typically >170 ppm.
- **Morpholine Carbons:** Two distinct signals for the carbons adjacent to oxygen and nitrogen, usually in the 45-70 ppm range.
- **Aliphatic Carbons (-CH- and -CH<sub>3</sub>):** Signals in the upfield region (<50 ppm).

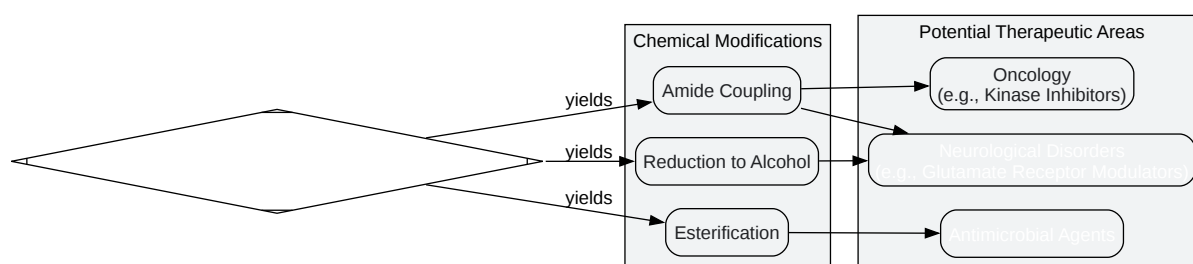
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (159.18 for the free acid).<sup>[9]</sup> Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the morpholine ring.

## Section 3: Applications in Drug Development and Research

The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for imparting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. **2-Morpholin-4-ylpropanoic acid** serves as a valuable building block for creating more complex molecules with therapeutic potential.

## Scaffold for Novel Therapeutics

This compound can be considered a starting point or fragment for the development of novel chemical entities (NCEs). The carboxylic acid group provides a convenient handle for chemical modification, such as amide bond formation, allowing for its conjugation to other molecules.



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Caption: Role as a versatile scaffold in drug discovery pipelines.

While direct biological activity data for **2-Morpholin-4-ylpropanoic acid** is sparse, related structures offer compelling evidence of its potential. For instance, other quinoline and morpholine derivatives have shown promise as anti-inflammatory, anti-cancer, and antimicrobial agents.<sup>[10][11]</sup> The morpholine ring is a key component in approved drugs like the kinase inhibitor Gefitinib and the antibiotic Linezolid, highlighting its value. Furthermore, amino acids are increasingly used in prodrug design to improve solubility and target specific amino acid transporters that are often overexpressed in cancer cells.<sup>[12]</sup>

## Use in Biochemical and Proteomics Research

As a modified amino acid, this compound could be used in proteomics research or as a tool to probe the substrate specificity of enzymes and transport proteins.<sup>[1]</sup> Its unique structure may allow it to act as a competitive inhibitor or a molecular probe in various biological assays.

## Section 4: Safety, Handling, and Storage

Proper handling of **2-Morpholin-4-ylpropanoic acid** and its salts is imperative to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[\[13\]](#)[\[14\]](#)

### Hazard Identification (GHS Classification)

The compound is classified with the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[2\]](#)
- Skin Irritation (Category 2): Causes skin irritation.[\[2\]](#)
- Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[\[2\]](#)
- Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[\[2\]](#)

### Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[13\]](#) Facilities should be equipped with an eyewash station.[\[13\]](#)
- Personal Protective Equipment:
  - Gloves: Wear suitable protective gloves (e.g., nitrile).
  - Eye/Face Protection: Use safety glasses with side-shields or goggles.[\[13\]](#)
  - Clothing: Wear a lab coat.[\[13\]](#)
- Hygiene: Wash hands thoroughly after handling.[\[13\]](#) Do not eat, drink, or smoke in the laboratory.

### First Aid Measures

- If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

## Storage

- Keep container tightly closed in a dry and well-ventilated place.
- The hydrochloride salt can be hygroscopic; store accordingly, away from moisture.

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